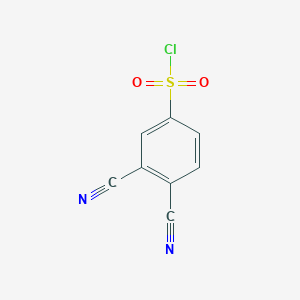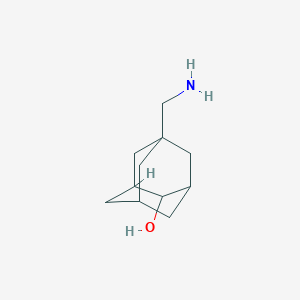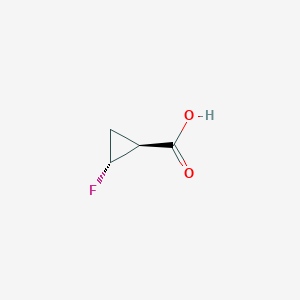
4-(Chlorosulfonyl)phthalonitrile
Vue d'ensemble
Description
4-(Chlorosulfonyl)phthalonitrile is a chemical compound with the molecular formula C8H3ClN2O2S . It has a molecular weight of 226.64 g/mol . The compound is also known by other names such as 3,4-Dicyanobenzene-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 4-(Chlorosulfonyl)phthalonitrile consists of a benzene ring with two cyano groups and one sulfonyl chloride group . The InChI representation of the molecule isInChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H . Physical And Chemical Properties Analysis
4-(Chlorosulfonyl)phthalonitrile has a molecular weight of 226.64 g/mol . It has a density of 1.6g/cm3 . The boiling point is 427.1ºC at 760 mmHg . The compound has a topological polar surface area of 90.1 Ų .Applications De Recherche Scientifique
Application in Textile Industry and Catalytic Applications
4-(Chlorosulfonyl)phthalonitrile derivatives have been utilized in the textile industry. For instance, novel water-soluble metallophthalocyanines supported on cotton fabric have been developed using phthalonitrile derivatives. These compounds exhibit effective dyeing properties, levelness, and fastness, making them valuable for textile applications. Additionally, these novel dyed fabrics have potential uses in optical and catalytic applications, especially for air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).
Photophysicochemical Properties
Phthalocyanine precursors derived from 4-(chlorosulfonyl)phthalonitrile have been studied for their photophysicochemical properties. These studies focus on fluorescence, photodegradation, and singlet oxygen quantum yields, which are crucial in understanding the photochemical behaviors of these compounds in various solvents like DMSO, DMF, and THF. Such research is instrumental in advancing the field of photochemistry and its applications (Kırbaç, Atmaca, & Erdoğmuş, 2014).
Antibacterial Properties
Research has also been conducted on the antibacterial properties of novel water-soluble metal-free and metallophthalocyanines synthesized using phthalonitrile derivatives. These studies are vital in determining the efficacy of these compounds against various gram-positive and gram-negative bacteria, thereby contributing to the development of new antibacterial agents (Bayrak et al., 2014).
Catalytic Activity in Oxidation Reactions
Phthalocyanine compounds derived from 4-(chlorosulfonyl)phthalonitrile have been investigated for their catalytic activity, especially in oxidation reactions. These studies involve exploring the oxidation of various substrates using different oxidants. Understanding these catalytic processes is crucial for chemical synthesis and industrial applications (Saka et al., 2013).
Propriétés
IUPAC Name |
3,4-dicyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLXVPDPQWJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458362 | |
| Record name | 4-(chlorosulfonyl)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)phthalonitrile | |
CAS RN |
170697-25-3 | |
| Record name | 3,4-Dicyanobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170697-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chlorosulfonyl)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl chloride, 3,4-dicyano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)



![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)





![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)


